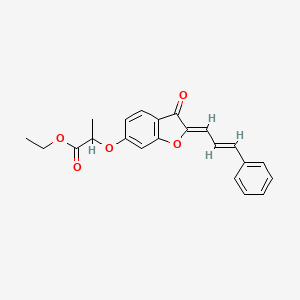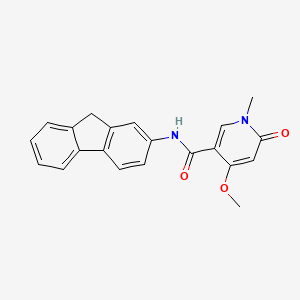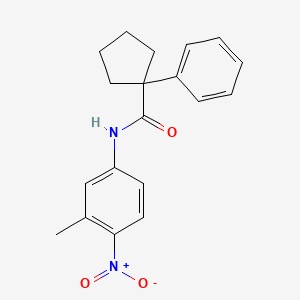
N-(3-methyl-4-nitrophenyl)-1-phenylcyclopentane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-methyl-4-nitrophenyl)-1-phenylcyclopentane-1-carboxamide, commonly known as MNPA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MNPA is a member of the cyclopentane carboxamide family and has been found to exhibit potent analgesic and anti-inflammatory properties.
Wissenschaftliche Forschungsanwendungen
MNPA has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent analgesic and anti-inflammatory properties, making it a promising candidate for the treatment of chronic pain and inflammatory diseases. MNPA has also been shown to have neuroprotective effects, which could be beneficial in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Wirkmechanismus
The exact mechanism of action of MNPA is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters such as dopamine and serotonin. MNPA has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response.
Biochemical and Physiological Effects
MNPA has been found to exhibit potent analgesic and anti-inflammatory effects in animal models. It has also been shown to reduce oxidative stress and inflammation in the brain, which could be beneficial in the treatment of neurodegenerative diseases. MNPA has been found to be well-tolerated in animal studies, with no significant adverse effects reported.
Vorteile Und Einschränkungen Für Laborexperimente
MNPA has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. MNPA has also been found to be stable under a wide range of conditions, which makes it suitable for long-term storage. However, MNPA has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. MNPA also has a relatively short half-life, which can limit its effectiveness in some applications.
Zukünftige Richtungen
MNPA has several potential future directions for research. One area of interest is the development of MNPA analogs with improved pharmacokinetic properties. Another area of interest is the investigation of MNPA's potential in the treatment of neurodegenerative diseases. Additionally, MNPA could be further studied for its potential in the treatment of other inflammatory conditions such as arthritis and inflammatory bowel disease.
Conclusion
In conclusion, MNPA is a promising compound with potential therapeutic applications in the treatment of chronic pain, inflammatory diseases, and neurodegenerative diseases. Its potent analgesic and anti-inflammatory properties make it an attractive candidate for further research. Further studies are needed to fully understand the mechanism of action of MNPA and to explore its potential in other therapeutic areas.
Synthesemethoden
MNPA can be synthesized through a multistep process that involves the reaction of 3-methyl-4-nitrophenylacetonitrile with phenylmagnesium bromide, followed by cyclization with diethyl oxalate. The resulting product is then subjected to a series of purification steps to obtain pure MNPA.
Eigenschaften
IUPAC Name |
N-(3-methyl-4-nitrophenyl)-1-phenylcyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-14-13-16(9-10-17(14)21(23)24)20-18(22)19(11-5-6-12-19)15-7-3-2-4-8-15/h2-4,7-10,13H,5-6,11-12H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZHFKBKHPJXZJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2(CCCC2)C3=CC=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methyl-4-nitrophenyl)-1-phenylcyclopentane-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-((tetrahydrofuran-2-yl)methyl)-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2459572.png)
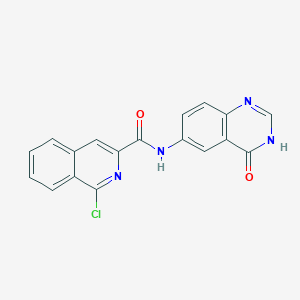
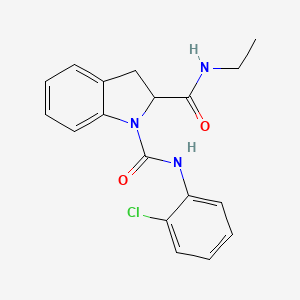
![4-[(9,10-dioxoanthracen-2-yl)sulfonyl-methylamino]-N-methylbutanamide](/img/structure/B2459579.png)
![1-[2-(1,2,4-Oxadiazol-3-yl)azepan-1-yl]prop-2-en-1-one](/img/structure/B2459581.png)


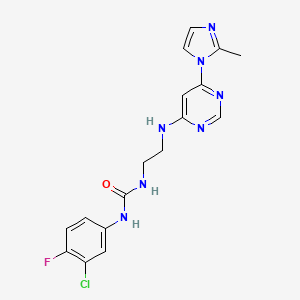
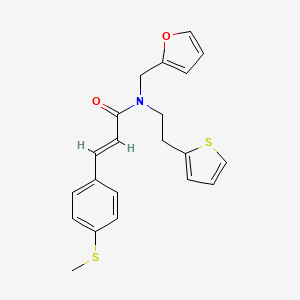
![N-(3-chloro-4-fluorophenyl)-3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2459588.png)
![6-[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B2459589.png)
![4-Azido-1-oxa-9-azaspiro[5.5]undecane;hydrochloride](/img/structure/B2459590.png)
